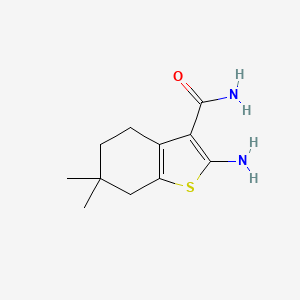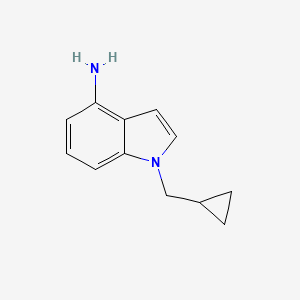![molecular formula C14H10O2S B1374232 1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one CAS No. 1490665-95-6](/img/structure/B1374232.png)
1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one
Descripción general
Descripción
1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one is an organic compound that features a unique structure combining benzothiophene and furan rings
Métodos De Preparación
The synthesis of 1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one typically involves the following steps:
Formation of the Benzothiophene Ring: This can be achieved through the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling of Benzothiophene and Furan Rings: The final step involves coupling the benzothiophene and furan rings through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid for bromination, and concentrated nitric acid for nitration.
Major products formed from these reactions include carboxylic acids, alcohols, and halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one can be compared with similar compounds such as:
1-(Furan-2-yl)ethanone: This compound lacks the benzothiophene ring and has different electronic properties and reactivity.
1-(Benzothiophen-2-yl)ethanone: This compound lacks the furan ring and has different applications and reactivity.
The uniqueness of this compound lies in its combined structure, which imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
1-[5-(1-benzothiophen-5-yl)furan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c1-9(15)12-3-4-13(16-12)10-2-5-14-11(8-10)6-7-17-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYZFDARYZDTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC3=C(C=C2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1374151.png)
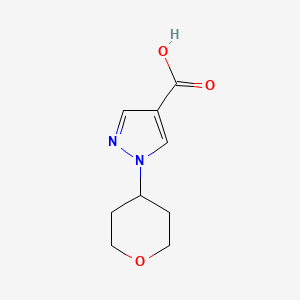
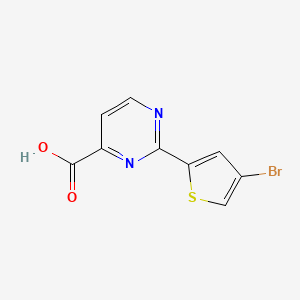
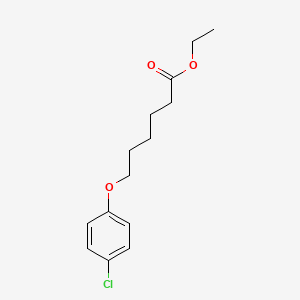
![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)
![1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1374157.png)
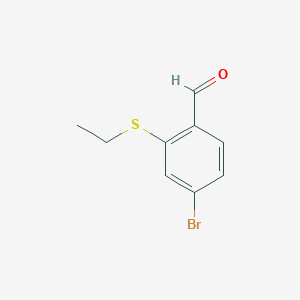
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)
![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)
